molecular formula C16H17BrN2OS B2691259 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide CAS No. 2034573-62-9

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide

Cat. No. B2691259
CAS RN: 2034573-62-9
M. Wt: 365.29
InChI Key: GIIFNBOXZZAUPX-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Antibacterial Properties

The compound N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide may be explored for its potential antibacterial properties. Research on similar structures, such as substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, has shown significant activity against Gram-negative bacteria, suggesting a possible application for the compound in combating bacterial infections (S. Woulfe & M. Miller, 1985).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Compounds with an azetidinyl structure have been evaluated as prodrugs in gene-directed enzyme prodrug therapy (GDEPT). For example, nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) were investigated for their use in GDEPT, suggesting the potential use of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide in similar therapeutic approaches (F. Friedlos et al., 1997).

Asymmetric Catalysis in Organic Synthesis

This compound could have applications in asymmetric catalysis for organic synthesis. Studies on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have demonstrated its effectiveness in catalyzing asymmetric addition reactions, indicating that similar azetidin-based compounds could be valuable in stereoselective synthesis (Mincan Wang et al., 2008).

Anticancer Research

There's potential for exploring azetidinyl compounds in anticancer research. A related compound, AZD4877, which is a kinesin spindle protein (KSP) inhibitor, demonstrated promise in inducing cellular death in cancer cells, suggesting that N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide could be researched for similar anticancer applications (M. Theoclitou et al., 2011).

Potential in Anticonvulsant Research

Research on derivatives of 1,3,4-thiadiazole, which shares a structural similarity to the thiophenyl group in the compound , has shown significant anticonvulsive activity, indicating potential research avenues for N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide in neuropharmacology, specifically in the development of anticonvulsant drugs (I. Sych et al., 2018).

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c17-14-4-1-3-12(9-14)16(20)18-10-15(19-6-2-7-19)13-5-8-21-11-13/h1,3-5,8-9,11,15H,2,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIFNBOXZZAUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide

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